N-(4-chlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide acts as a competitive antagonist at the vasopressin V1b receptor. It binds to the receptor and prevents the binding of the endogenous agonist, arginine vasopressin (AVP). This, in turn, blocks the downstream signaling pathways triggered by AVP binding.
Understanding Insulin Release: SSR149415 was used in studies to determine the vasopressin receptor subtype responsible for stimulating insulin release from pancreatic beta cells. Research showed that SSR149415 significantly inhibited AVP-induced insulin release, highlighting the role of V1b receptors in this process.
Vasopressin Receptor Antagonist Research: SSR149415 has been used as a tool to investigate the role of V1b receptors in various physiological processes and potential therapeutic applications. Its potent and selective antagonism of V1b receptors makes it a valuable compound for research in areas related to vasopressin signaling.
CAS No.: 115-71-9
CAS No.: 18097-67-1
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2